molecular formula C29H31N5 B14555478 N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine CAS No. 62072-69-9

N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine

Cat. No.: B14555478
CAS No.: 62072-69-9
M. Wt: 449.6 g/mol
InChI Key: IMXAWFWMMCOEDT-UHFFFAOYSA-N
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Description

N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is a complex organic compound characterized by its unique structure, which includes a heptyl group, a naphthalen-2-amine core, and two phenyldiazenyl groups. This compound is part of the azo dye family, known for their vivid colors and applications in various industries .

Preparation Methods

The synthesis of N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves a multi-step process:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions but often include simpler aromatic compounds and amines .

Scientific Research Applications

N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine involves its ability to absorb light and undergo photochemical reactions. The compound’s azo bonds can be cleaved upon exposure to light, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in changes to the structure and function of biological molecules, making the compound useful in applications like photodynamic therapy .

Properties

CAS No.

62072-69-9

Molecular Formula

C29H31N5

Molecular Weight

449.6 g/mol

IUPAC Name

N-heptyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine

InChI

InChI=1S/C29H31N5/c1-2-3-4-5-11-22-30-28-21-16-23-12-9-10-15-27(23)29(28)34-33-26-19-17-25(18-20-26)32-31-24-13-7-6-8-14-24/h6-10,12-21,30H,2-5,11,22H2,1H3

InChI Key

IMXAWFWMMCOEDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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